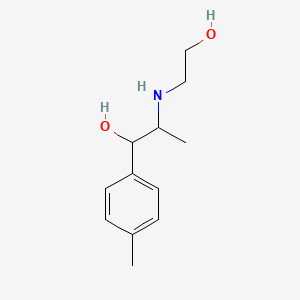

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol

Description

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is a β-amino alcohol derivative featuring a p-tolyl aromatic group and a hydroxyethylamino side chain. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity due to hydroxyl and amino groups.

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)-1-(4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO2/c1-9-3-5-11(6-4-9)12(15)10(2)13-7-8-14/h3-6,10,12-15H,7-8H2,1-2H3 |

InChI Key |

KVVHOMXETZLHNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)NCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylacetone with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of p-tolylacetone or p-tolylaldehyde.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

- The p-tolyl group in the target compound enhances lipophilicity compared to phenoxy-based analogs (e.g., Imp.

- Hydroxyethylamino vs. isopropylamino: The former increases polarity and hydrogen-bonding capacity, which may reduce CNS penetration but enhance solubility in aqueous media .

- Indole-containing analogs () exhibit stronger α1-adrenoceptor binding and antiarrhythmic effects, likely due to the indole moiety’s planar structure facilitating receptor interactions .

Biological Activity

The compound 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol , also known by its CAS number 1368274-08-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 211.29 g/mol. The compound features a hydroxyl group and an amino group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).

Table 1: Cytotoxic Activity of Related Compounds

| Compound ID | Cell Line | IC50 (nM) Mean ± SD |

|---|---|---|

| Compound A | MCF-7 | 45 ± 5 |

| Compound B | HepG-2 | 90 ± 10 |

| Compound C | HCT-116 | 99 ± 15 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, molecular docking studies suggest that these compounds may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Apoptosis Induction

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, one study reported that a related compound induced apoptosis by increasing the percentage of cells in the pre-G1 phase, indicating a significant enhancement in apoptotic activity compared to control groups.

Table 2: Apoptosis Induction Data

| Compound ID | % Pre-G1 Phase | % Early Apoptosis | % Late Apoptosis |

|---|---|---|---|

| Control | 1.85 | - | - |

| Compound D | 41.55 | 21.51 | 12.95 |

Data indicates a substantial increase in apoptotic markers with treatment.

Study on Anticancer Activity

A recent study focused on evaluating the anticancer properties of various derivatives of propanolamines, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from low nanomolar concentrations.

Pharmacokinetics and ADMET Properties

In silico studies assessing the pharmacokinetic properties of these compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This information is crucial for predicting the therapeutic viability of new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.